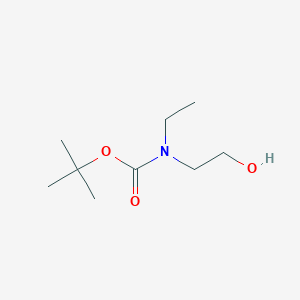

tert-Butyl ethyl(2-hydroxyethyl)carbamate

描述

tert-Butyl ethyl(2-hydroxyethyl)carbamate: is a chemical compound with the molecular formula C9H19NO3 . It is commonly used as a reagent in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and versatility in chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: tert-Butyl ethyl(2-hydroxyethyl)carbamate can be synthesized through the reaction of monoethanolamine with di-tert-butyl dicarbonate . The reaction typically involves the following steps:

- Monoethanolamine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate .

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Substitution Reactions

The hydroxyl group in tert-butyl ethyl(2-hydroxyethyl)carbamate undergoes substitution under nucleophilic or electrophilic conditions:

Common Reagents and Conditions:

Mechanistic Insights:

-

Activation of the hydroxyl group via sulfonylation or halogenation facilitates nucleophilic displacement by amines, thiols, or halides .

-

The tert-butyl carbamate group remains stable under mild acidic/basic conditions, enabling selective substitution .

Oxidation Reactions

The secondary alcohol moiety can be oxidized to ketones or carboxylic acids:

Key Pathways:

Research Findings:

-

TEMPO-mediated oxidation preserves the carbamate group while achieving >90% conversion to the ketone .

-

Overoxidation to carboxylic acids is minimized using stoichiometric PCC .

Reduction Reactions

The carbamate group can be reduced to amines under specific conditions:

Reduction Protocols:

Critical Observations:

-

Catalytic hydrogenation cleaves the carbamate to yield primary amines.

-

LiAlH₄ reduces the carbamate to secondary amines but requires careful stoichiometry.

Deprotection and Functionalization

The tert-butyl group is selectively removable for further derivatization:

Deprotection Strategies:

| Acid Catalyst | Conditions | Product | Application | Source |

|---|---|---|---|---|

| TFA/DCM (1:1) | RT, 2 hrs | Ethyl(2-hydroxyethyl)amine | Peptide synthesis | |

| HCl/dioxane (4M) | 40°C, 4 hrs | Free amine hydrochloride | Drug intermediates |

Functionalization Examples:

-

Post-deprotection, the amine undergoes acylation or alkylation to form ureas or sulfonamides .

-

Maleimide conjugation via Michael addition is achieved in THF at −78°C .

Comparative Reactivity with Analogues

The ethyl substituent modifies reactivity compared to related carbamates:

| Compound | Reaction Rate (Substitution) | Stability under Acid | Preferred Applications |

|---|---|---|---|

| This compound | Moderate | High | Multistep organic synthesis |

| tert-Butyl (2-hydroxypropyl)carbamate | Slower | Moderate | Polymer chemistry |

| N-Boc-ethanolamine | Faster | Low | Peptide coupling |

科学研究应用

Chemical Synthesis Applications

1.1 Protecting Group for Amines

One of the primary uses of tert-butyl ethyl(2-hydroxyethyl)carbamate is as a protecting group for amines in organic synthesis. Protecting groups are essential for selectively functionalizing specific sites on a molecule without affecting others. The compound can be used to temporarily mask the amine functionality during multi-step synthesis processes.

1.2 Synthesis of Bioactive Compounds

This carbamate derivative has been utilized in the synthesis of various bioactive compounds, including anti-inflammatory agents. For instance, derivatives of tert-butyl phenylcarbamate have shown promising anti-inflammatory activity in experimental models, highlighting the potential for this compound in drug development .

Enzymatic Applications

2.1 Lipase-Catalyzed Reactions

Research has demonstrated that this compound can undergo enzymatic kinetic resolution via lipase-catalyzed transesterification reactions. This application is particularly relevant in the production of chiral intermediates for pharmaceuticals, where enantiomeric purity is crucial .

Toxicological Studies

Understanding the safety profile of this compound is vital for its application in research and industry. Toxicological assessments indicate that the compound is toxic if swallowed and can cause skin irritation, necessitating careful handling during experimental procedures .

Anti-Inflammatory Activity

A series of studies have synthesized various derivatives of tert-butyl carbamates, including those incorporating the 2-hydroxyethyl moiety, to evaluate their anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models revealed that certain derivatives exhibited significant anti-inflammatory activity compared to standard drugs like indomethacin .

Synthesis of Benzamido Compounds

In another case study, tert-butyl (substituted benzamido) phenylcarbamates were synthesized using this compound as a starting material. The resulting compounds were characterized and tested for their biological activities, further demonstrating the utility of this carbamate in creating complex organic molecules with potential therapeutic applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Protecting Group for Amines | Used to protect amine functionalities during multi-step syntheses |

| Synthesis of Bioactive Compounds | Key intermediate in the synthesis of anti-inflammatory agents |

| Enzymatic Reactions | Involved in lipase-catalyzed transesterification for producing chiral intermediates |

| Toxicological Profile | Toxic if swallowed; causes skin irritation |

作用机制

The mechanism of action of tert-Butyl ethyl(2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

相似化合物的比较

tert-Butyl ethyl(2-hydroxyethyl)carbamate can be compared with other similar compounds such as:

- tert-Butyl (2-hydroxyethyl)carbamate

- N-(tert-Butoxycarbonyl)ethanolamine

- Boc-2-aminoethanol

Uniqueness: The uniqueness of this compound lies in its stability and versatility as a protecting group. It offers advantages in terms of ease of removal and compatibility with various reaction conditions, making it a valuable reagent in organic synthesis.

生物活性

tert-Butyl ethyl(2-hydroxyethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxyethyl moiety, making it relevant in various pharmaceutical applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₉H₁₉N₁O₄

- Molecular Weight : 189.25 g/mol

- CAS Number : 103898-11-9

- Physical State : Typically appears as a white to off-white solid.

- Solubility : Soluble in organic solvents, which enhances its application in chemical processes.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential as an intermediate in drug synthesis and its effects on various biological systems.

The compound is believed to interact with biological molecules through mechanisms that may involve modulation of enzyme activity or receptor binding. Specific pathways affected include:

- Inhibition of Phosphodiesterases (PDEs) : Some studies have indicated that carbamate derivatives can influence PDE activity, which plays a critical role in cellular signaling pathways associated with memory and cognitive functions .

Toxicological Profile

The toxicity profile of this compound indicates potential risks associated with exposure:

- Acute Toxicity : Classified as toxic if swallowed (H301) and causes skin irritation (H315) .

- Safety Precautions : Handling should include protective equipment to prevent skin contact and ingestion.

In Vitro Studies

- Cell Line Responses : Research has shown that this compound exhibits varying effects on different cell lines, particularly in terms of cytotoxicity and cell proliferation.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, indicating potential implications for neuropharmacology .

In Vivo Studies

- Animal Models : In rodent models, administration of this compound resulted in observable changes in behavior and cognitive function, suggesting that it may enhance memory retention under certain conditions .

- Toxicity Assessments : Long-term exposure studies indicated no significant carcinogenic effects at lower doses; however, higher doses raised concerns about potential bladder lesions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(2-hydroxyethyl)carbamate | C₉H₁₉N₁O₄ | Lacks the ethyl group; simpler structure |

| Tert-butyl N,N-bis(2-hydroxyethyl)carbamate | C₉H₁₉N₂O₄ | Contains two hydroxyethyl groups; increased hydrophilicity |

| Tert-butyl N-(4-fluorophenyl)carbamate | C₁₂H₁₈FNO₂ | Incorporates a fluorinated aromatic ring; potential for enhanced bioactivity |

属性

IUPAC Name |

tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSQZIGTEBZROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565517 | |

| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152192-95-5 | |

| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。